Manganese;phosphanylidenemanganese

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

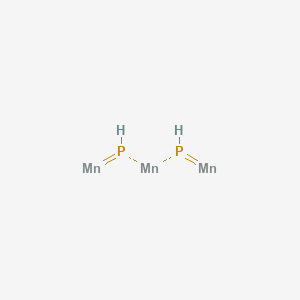

Manganese;phosphanylidenemanganese is a compound that features manganese atoms bonded to phosphanylidenes

Wirkmechanismus

Target of Action

Manganese is an essential micronutrient that plays a crucial role in various biological activities. It acts as an activator and co-factor of hundreds of metalloenzymes in plants . In the realm of cancer treatment, transition metals like manganese are capable of exerting anti-tumor effects through a Fenton-like mechanism . Manganese (III) has been reported to promote highly stereoselective phosphorylation of acyclic tertiary enamides .

Mode of Action

Manganese resembles magnesium in its biochemical function and is involved in activating enzyme-catalyzed reactions including phosphorylations, decarboxylations, reductions, and hydrolysis reactions . It usually acts as an activator of enzymes and is often able to be replaced by other metal ions . Manganese (II) is the prevalent oxidation state of Mn in plants and exhibits fast ligand exchange kinetics .

Biochemical Pathways

Manganese influences various biochemical pathways. It affects processes such as respiration, amino acid synthesis, lignin biosynthesis, and the level of hormones in plants . It also plays a role in intracellular insults such as oxidative stress, inflammation, excitotoxicity, and mitophagy, as well as transcriptional dysregulations involving Yin Yang 1, RE1-silencing transcription factor, transcription factor EB, and nuclear factor erythroid 2-related factor 2 .

Pharmacokinetics

The pharmacokinetics of manganese involve its absorption, distribution, metabolism, and excretion (ADME). Manganese is critical for neurodevelopment but has also been implicated in the pathophysiology of several neurological diseases . A study using Manganese-52 showed that exposure to Mn2+ temporally enhances attachment but impairs subsequent biofilm development due to the induction of dispersion .

Result of Action

The molecular and cellular effects of manganese’s action are diverse. It has been reported that Mn2+ strongly promoted immune responses by facilitating antigen uptake, presentation, and germinal center formation via both cGAS-STING and NLRP3 activation . Moreover, exposure to Mn2+ coincided with reduced production of the exopolysaccharides Psl and Pel, decreased transcriptional abundance of pel and psl, and decreased levels of c-di-GMP .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of manganese. Manganese has been demonstrated to act as an environmental inhibitor of Pseudomonas aeruginosa biofilms . It stimulates phosphodiesterase RbdA activity to reduce the signaling molecule c-di-GMP levels, thereby hindering polysaccharide production and biofilm formation but enhancing dispersion .

Biochemische Analyse

Biochemical Properties

Manganese;phosphanylidenemanganese plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound acts as a cofactor for enzymes involved in redox reactions, phosphorylation, decarboxylation, and hydrolysis . These interactions are essential for maintaining cellular homeostasis and metabolic processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, altering their activity and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biochemical properties and cellular effects . Understanding these temporal effects is essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing enzyme activity and cellular metabolism. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and cellular damage . These dosage effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. For instance, the compound can influence the activity of enzymes involved in the citric acid cycle, glycolysis, and oxidative phosphorylation . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of manganese;phosphanylidenemanganese typically involves the reaction of manganese salts with phosphanylidenes under controlled conditions. One common method is the reaction of manganese(II) chloride with a phosphanylidenide ligand in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the manganese.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Manganese;phosphanylidenemanganese undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state manganese compounds.

Reduction: It can be reduced to lower oxidation state manganese species.

Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions typically involve the use of other phosphanylidenes or similar ligands.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxides, while reduction could produce manganese(II) complexes.

Wissenschaftliche Forschungsanwendungen

Manganese;phosphanylidenemanganese has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics.

Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.

Industry: It is used in the development of advanced materials, including high-performance alloys and electronic components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Manganese(II) chloride

- Manganese oxides

- Cyclopentadienyl-phosphine manganese complexes

Uniqueness

Manganese;phosphanylidenemanganese is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity compared to other manganese compounds. Its ability to form stable complexes with phosphanylidenes makes it particularly valuable in catalysis and materials science.

Eigenschaften

IUPAC Name |

manganese;phosphanylidenemanganese |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mn.2HP/h;;;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLPDTSJHFHTCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P=[Mn].P=[Mn].[Mn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mn3P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.778 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2,4-Dimethylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174036.png)

![2,6-Ditert-butyl-4-[3-(2,4-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1174038.png)

![4-(3-anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-di(propan-2-yl)phenol](/img/new.no-structure.jpg)

![4-(3-Anilinoimidazo[1,2-a]pyridin-2-yl)-2,6-ditert-butylphenol](/img/structure/B1174044.png)

![4-(3-Anilino-6-methylimidazo[1,2-a]pyridin-2-yl)-2,6-ditert-butylphenol](/img/structure/B1174045.png)

![4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174047.png)

![4-(3-Anilino-5-methylimidazo[1,2-a]pyridin-2-yl)-2,6-ditert-butylphenol](/img/structure/B1174054.png)

![4-[3-(2-Ethyl-6-methylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1174058.png)